molecular formula C36H45N3O7 B12422614 Dbco-peg3-tco

Dbco-peg3-tco

Cat. No.: B12422614
M. Wt: 631.8 g/mol
InChI Key: OYEIJQBQBCHZLD-XIASJIJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-peg3-tco involves several steps:

    Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.

    Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.

The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dbco-peg3-tco undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dbco-peg3-tco has a wide range of applications in scientific research:

Mechanism of Action

Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:

    DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.

    TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.

These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .

Properties

Molecular Formula

C36H45N3O7

Molecular Weight

631.8 g/mol

IUPAC Name

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1

InChI Key

OYEIJQBQBCHZLD-XIASJIJZSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

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